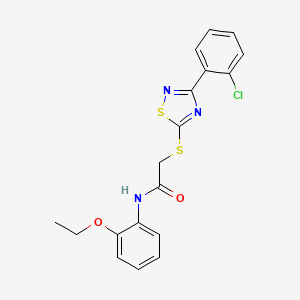

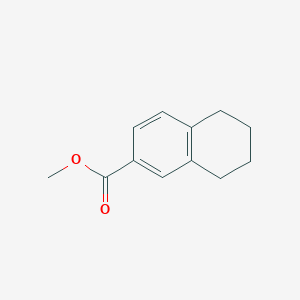

Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as 6-Methyltetralin, 6-Methyl- (1,2,3,4-tetrahydronaphthalene), Naphthalene, 6-methyl-1,2,3,4-tetrahydro-, and 1,2,3,4-Tetrahydro-6-methylnaphthalene .

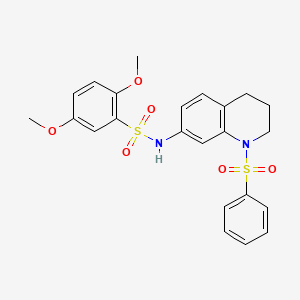

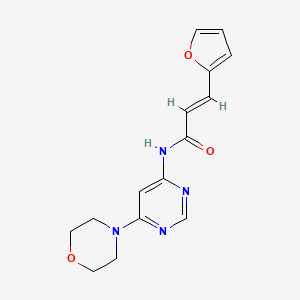

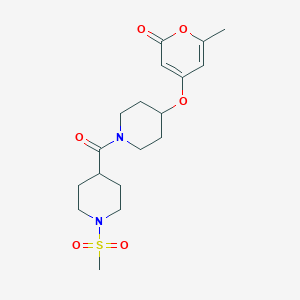

Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . This provides a visual representation of the molecule’s structure, which can be useful for understanding its properties and reactivity.Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate” is a yellowish crystal with a strong, civet-like odor . It is soluble in 2 parts of 80% alcohol .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques: Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate has been synthesized through various methods. For instance, Göksu et al. (2003) described a synthesis starting from naphthalene-2,3-diol, employing methods such as Friedel-Crafts acylation and Birch reduction (Göksu et al., 2003).

- Chemical Modification: This compound undergoes various chemical transformations. Dawson et al. (1983) synthesized derivatives that showed significant activity in reversing keratinization processes, highlighting its potential in pharmacological applications (Dawson et al., 1983).

- Formation of Specific Substituents: Pfau et al. (1978) explored its reactions with unsymmetrical dienophiles, leading to specific hydroxylic compounds (Pfau et al., 1978).

Biological and Pharmacological Applications

- Retinoid Activity: A study by Dawson et al. (1989) showed that structural modifications in certain methylated naphthalene derivatives, related to Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate, can influence retinoid biological activity. This opens up avenues for its use in dermatological applications (Dawson et al., 1989).

Material Science Applications

- Use in Polymer Industry: Zhi (2002) reported the synthesis of polysubstituted diethyl 2,7-naphthalene dicarboxylates, derivatives of Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate, which are useful in the polymer industry for their heat resistance and application in print ink (Zhi, 2002).

Analytical Chemistry Applications

- Analytical Assays: Rissler et al. (1991) developed a high-performance liquid chromatographic assay for the determination of a derivative of Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate in plasma, demonstrating its relevance in analytical chemistry (Rissler et al., 1991).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPFILNTCSKLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)